N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)cyclohex-3-enecarboxamide
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Overview
Description
N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)cyclohex-3-enecarboxamide is a complex organic compound featuring a thiophene ring system. Thiophene derivatives are known for their significant roles in medicinal chemistry and material science due to their unique chemical properties and biological activities .
Mechanism of Action
Target of Action
N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)cyclohex-3-enecarboxamide is a synthetic thiophene derivative . Thiophene derivatives are known to exhibit a wide range of therapeutic properties and have diverse applications in medicinal chemistry . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to changes in cellular functions .
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biochemical pathways, leading to diverse downstream effects .
Result of Action
Thiophene derivatives are known to have various biological and physiological functions .
Preparation Methods
The synthesis of N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)cyclohex-3-enecarboxamide typically involves multi-step organic reactions. One common method includes the condensation of thiophene-2-carboxaldehyde with appropriate amines under controlled conditions. Industrial production methods may involve optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often using reagents like halogens or alkylating agents. The major products formed depend on the specific reagents and conditions used
Scientific Research Applications
N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)cyclohex-3-enecarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in various diseases.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Comparison with Similar Compounds
Similar compounds include other thiophene derivatives, such as thiophene-2-carboxamide and thiophene-2-carboxaldehyde. Compared to these, N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)cyclohex-3-enecarboxamide offers unique structural features that may enhance its reactivity and biological activity .
Properties
IUPAC Name |
N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2S2/c19-16(14-7-4-10-21-14)15-9-8-13(22-15)11-18-17(20)12-5-2-1-3-6-12/h1-2,4,7-10,12H,3,5-6,11H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZUQPFEUUPAHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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